(R)-(+)-1,2-Epoxybutane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
®-(+)-1,2-Epoxybutane can be synthesized through several methods. One common approach involves the epoxidation of 1-butene using peracids such as peracetic acid or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions and yields the desired epoxide with high selectivity.
Another method involves the asymmetric epoxidation of 1-butene using chiral catalysts. This approach allows for the selective formation of the ®-enantiomer of 1,2-epoxybutane. Chiral catalysts such as Jacobsen’s catalyst or Sharpless epoxidation reagents are often employed in this process.
Industrial Production Methods
In industrial settings, ®-(+)-1,2-epoxybutane is produced on a larger scale using similar epoxidation methods. The choice of catalyst and reaction conditions may vary to optimize yield and purity. Continuous flow reactors and other advanced technologies are often utilized to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-(+)-1,2-Epoxybutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as water, alcohols, or amines, leading to the formation of diols, ethers, or amino alcohols, respectively.
Reduction: Reduction of the epoxide ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of butan-1-ol.
Oxidation: The compound can be further oxidized to form butane-1,2-diol using oxidizing agents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in the presence of a nucleophile and a suitable solvent, such as water or alcohol, at room temperature or slightly elevated temperatures.
Reduction: Conducted using LiAlH4 in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere conditions.
Oxidation: Performed using OsO4 or KMnO4 in aqueous or organic solvents, often at room temperature.
Major Products
Nucleophilic Substitution: Diols, ethers, amino alcohols.
Reduction: Butan-1-ol.
Oxidation: Butane-1,2-diol.
Scientific Research Applications
®-(+)-1,2-Epoxybutane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides and their biological activity.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral intermediates for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and other materials due to its reactivity and ability to form cross-linked structures.
Mechanism of Action
The mechanism of action of ®-(+)-1,2-epoxybutane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many synthetic applications to introduce functional groups and create complex molecular structures.
Comparison with Similar Compounds
®-(+)-1,2-Epoxybutane can be compared with other similar compounds, such as:
(S)-(-)-1,2-Epoxybutane: The enantiomer of ®-(+)-1,2-epoxybutane, which has the opposite chirality.
1,2-Epoxypropane (propylene oxide): A smaller epoxide with similar reactivity but different physical properties.
1,2-Epoxyhexane: A larger epoxide with similar chemical behavior but different steric and electronic effects.
The uniqueness of ®-(+)-1,2-epoxybutane lies in its specific chirality, which makes it valuable in asymmetric synthesis and the preparation of chiral compounds.
Biological Activity
(R)-(+)-1,2-Epoxybutane, commonly referred to as 1,2-epoxybutane, is a cyclic ether known for its biological activity, particularly as an alkylating agent. This article provides a detailed examination of its biological effects, including mutagenicity, carcinogenicity, and other relevant toxicological data derived from various studies.
- Chemical Formula : C4H8O
- Molecular Weight : 72.11 g/mol
- CAS Number : 106-88-7
Biological Activity Overview
1,2-Epoxybutane exhibits significant biological activity through its ability to interact with DNA and induce various cellular responses. It is primarily recognized for its mutagenic properties and potential carcinogenic effects.
Mutagenicity
1,2-Epoxybutane has been shown to be a direct-acting mutagen. Key findings include:
- Induction of mutations in Salmonella typhimurium strains (e.g., TA100 and TA1535) .
- Induction of forward mutations at the thymidine kinase (TK) locus in L5178Y mouse lymphoma cells both with and without metabolic activation .
- It caused chromosomal aberrations and sister chromatid exchanges in Chinese hamster ovary (CHO) cells .
Carcinogenicity
The National Toxicology Program (NTP) conducted studies demonstrating the carcinogenic potential of 1,2-epoxybutane:
- Increased incidence of nasal cavity tumors in male Fischer 344 rats exposed to high concentrations .
- Significant increases in bronchiolar adenomas and carcinomas were observed in treated rats .
- In female mice, there was no evidence of carcinogenic activity at lower exposure levels .
Acute Toxicity
Acute exposure to 1,2-epoxybutane has resulted in:
- Irritation and inflammation of the nasal passages, lungs, and skin .
- In animal studies, significant inflammatory changes were noted in the nasal mucosa following inhalation exposure .
Chronic Toxicity
Chronic exposure studies revealed:
- Decreased body weights and survival rates among treated rats .
- Non-neoplastic lesions such as chronic inflammation and epithelial hyperplasia were observed in the nasal cavity of exposed animals .
Study Summary Table
Study Reference | Species | Exposure Level | Duration | Key Findings |
---|---|---|---|---|
NTP (1988) | Rats | 200-400 ppm | 103 weeks | Increased nasal tumors; reduced body weight |
NTP (1988) | Mice | 50-100 ppm | 102 weeks | No tumors at low doses; nasal lesions observed |
Ehrenberg & Hussain (1981) | Various | Various | Various | Induced mutations in multiple test systems |
Genetic Activity
1,2-Epoxybutane has been shown to induce various genetic changes:
Properties
IUPAC Name |
(2R)-2-ethyloxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-2-4-3-5-4/h4H,2-3H2,1H3/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBACIKXCRWGCBB-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701315532 | |
Record name | (2R)-2-Ethyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701315532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3760-95-0 | |
Record name | (2R)-2-Ethyloxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3760-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-2-Ethyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701315532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxirane, 2-ethyl-, (2R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.903 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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